Methyldienolone
CAS No.: 14531-89-6
Cat. No.: VC3298771
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14531-89-6 |
---|---|
Molecular Formula | C19H26O2 |
Molecular Weight | 286.4 g/mol |
IUPAC Name | (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19+/m1/s1 |
Standard InChI Key | RDJBOAMEIJEKEY-XWSJACJDSA-N |
Isomeric SMILES | C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C)O |
SMILES | CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O |
Canonical SMILES | CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O |
Introduction
Chemical Structure and Properties
Methyldienolone (C19H26O2) is a synthetic anabolic androgenic steroid that belongs to the 17α-alkylated steroid family. The compound has a characteristic molecular structure with multiple ring systems typical of steroid compounds, as illustrated in Figure 1 from research literature . Its structural features contribute to its biological activity and detection challenges in analytical settings.
Structural Characteristics
The chemical structure of Methyldienolone includes several key functional groups that define its pharmacological properties. The presence of specific molecular arrangements allows the compound to interact with androgen receptors, producing anabolic effects similar to other steroids in this class . The molecular weight and structural configuration of Methyldienolone make it a target compound in anti-doping screening protocols.
Physical and Chemical Properties
Methyldienolone exhibits typical steroid physicochemical properties, including limited water solubility and specific chromatographic behavior that influences detection methodologies. These properties present particular challenges for analytical chemists working to detect its presence in biological samples .
Regulatory Status and Detection Challenges
Prohibited Status
Methyldienolone is classified as a prohibited substance by the World Anti-Doping Agency (WADA) in all types of sports competitions . This prohibition reflects concerns about both performance enhancement capabilities and potential health risks associated with anabolic steroid use. The regulatory framework around Methyldienolone requires sophisticated detection methods to enforce compliance.
Detection Challenges
The detection of Methyldienolone in human urine presents significant analytical challenges due to several factors:
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The presence of structurally similar compounds in biological matrices that can interfere with detection
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Potential for co-elution of isobaric compounds during analysis
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The need for high sensitivity to meet minimum required performance limits
These challenges have driven the development of specialized analytical approaches to ensure reliable detection of Methyldienolone in anti-doping laboratories.
Analytical Methods for Detection
Established Detection Parameters
WADA has established a minimum required performance limit (MRPL) for Methyldienolone at 5 ng/mL, which sets the standard for analytical sensitivity required in anti-doping testing . This threshold represents the minimum concentration at which laboratories must reliably detect the compound to support regulatory enforcement.
SelexION™ Technology Application
Recent research has focused on developing improved methods for Methyldienolone detection using differential mobility spectrometry. A notable advancement in this field is the application of SelexION™ technology coupled with LC-MS/MS for enhanced selectivity in analysis .
The research demonstrates that this technology provides significant advantages in Methyldienolone detection:
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Separation of chemical noise from the analyte of interest
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Improved data quality through removal of unknown interferences
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More consistent integration of analytical results
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Support for simplified sample preparation methods
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Reduced LC separation run times
Experimental Parameters and Results
Research has established specific experimental conditions for optimal Methyldienolone detection. These include carefully defined chromatographic parameters and mass spectrometric settings as detailed in Table 1.
Table 1: Mass Spectrometric Parameters for Methyldienolone Detection
MRM Transition | DP | EP | CE | CXP |
---|---|---|---|---|
237.2/135.1 | 56 | 10 | 61 | 8 |
237.2/91.0 | 66 | 10 | 37 | 8 |
237.2/77.0 | 46 | 10 | 89 | 14 |
Note: DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential
Performance Validation
The application of SelexION™ technology in Methyldienolone detection has demonstrated significant improvements in analytical performance. Research findings indicate enhanced detection capabilities compared to traditional methods, as shown in Table 2.
Table 2: Repeatability of Methyldienolone Analysis at LOD (0.05 ng/mL)
Sample ID | Actual Concentration (ng/mL) | Area (counts) |
---|---|---|
MD-0.05 ppb Aq._1 | 0.05 | 232.376 |
MD-0.05 ppb Aq._2 | 0.05 | 230.995 |
MD-0.05 ppb Aq._3 | 0.05 | 250.123 |
MD-0.05 ppb Aq._4 | 0.05 | 267.827 |
MD-0.05 ppb Aq._5 | 0.05 | 225.036 |
MD-0.05 ppb Aq._6 | 0.05 | 209.260 |
MD-0.05 ppb Aq._7 | 0.05 | 200.817 |
Data demonstrates consistent detection capability at the limit of detection
Further validation at the limit of quantification (LOQ) level reinforces the reliability of this method, as shown in Table 3.
Table 3: Repeatability of Methyldienolone Analysis at LOQ (0.5 ng/mL)
Sample ID | Actual Concentration (ng/mL) | Area (counts) |
---|---|---|
MD-0.1ppb Matrix | 0.5 | 378.747 |
MD-0.1ppb Matrix | 0.5 | 377.718 |
MD-0.1ppb Matrix | 0.5 | 377.248 |
MD-0.1ppb Matrix | 0.5 | 368.257 |
MD-0.1ppb Matrix | 0.5 | 372.643 |
MD-0.1ppb Matrix | 0.5 | 384.086 |
MD-0.1ppb Matrix | 0.5 | 393.221 |
MD-0.1ppb Matrix | 0.5 | 390.276 |
MD-0.1ppb Matrix | 0.5 | 375.879 |
MD-0.1ppb Matrix | 0.5 | 374.799 |
Data demonstrates highly reproducible quantification at the LOQ level
Analytical Performance Improvements
Research comparing traditional LC-MS/MS methods with SelexION™ technology demonstrates significant improvements in analytical performance for Methyldienolone detection. The key advances include:
Enhanced Detection Limits
The implementation of differential mobility spectrometry has resulted in marked improvements in detection capabilities:
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Limit of detection (LOD) improved from 2 ng/mL to 0.05 ng/mL
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Limit of quantification (LOQ) improved from 5 ng/mL to 0.5 ng/mL
These improvements represent a 40-fold increase in detection sensitivity and a 10-fold enhancement in quantification capability, significantly advancing the reliability of Methyldienolone testing in anti-doping programs.
Elimination of Interfering Compounds
A critical advantage of the SelexION™ technology is its ability to eliminate interfering compounds that traditionally complicate Methyldienolone analysis. The differential mobility separation provides an additional dimension of selectivity that effectively removes isobaric interferences, resulting in cleaner chromatographic profiles and more confident identification .
Simplified Sample Preparation
The enhanced selectivity offered by differential mobility spectrometry supports simplified sample preparation approaches, including direct "dilute and shoot" methodologies. This represents a significant workflow advantage for high-throughput testing laboratories while maintaining or improving analytical performance .
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